Isorhamnetin 3,7-disulfate
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Overview
Description
Isorhamnetin 3,7-disulfate is a sulfated derivative of isorhamnetin, a flavonol that naturally occurs in various plants. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Isorhamnetin itself is found in foods such as onions, almonds, and various berries. The sulfation at the 3 and 7 positions enhances its solubility and bioavailability, making it a compound of interest in both scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isorhamnetin 3,7-disulfate typically involves the sulfation of isorhamnetin. One common method includes the reaction of isorhamnetin with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide. The reaction is carried out at a controlled temperature to ensure selective sulfation at the 3 and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve the extraction of isorhamnetin from plant sources followed by chemical sulfation. The process includes purification steps to isolate the desired sulfated product. The scalability of this method depends on the availability of raw materials and the efficiency of the sulfation process .
Chemical Reactions Analysis
Types of Reactions: Isorhamnetin 3,7-disulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfated compound back to its non-sulfated form.
Substitution: Nucleophilic substitution reactions can occur at the sulfated positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfated positions under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Isorhamnetin 3,7-disulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sulfation reactions and the effects of sulfation on flavonoid properties.
Biology: Research has shown its potential in modulating biological pathways related to inflammation and oxidative stress.
Medicine: The compound is being investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of isorhamnetin 3,7-disulfate involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Effects: The compound inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Anticancer Properties: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Isorhamnetin 3,7-disulfate can be compared with other sulfated flavonoids such as:
Quercetin 3,7-disulfate: Similar in structure but differs in the position of methoxy groups.
Kaempferol 3,7-disulfate: Another sulfated flavonoid with different hydroxylation patterns.
Uniqueness: this compound is unique due to its specific sulfation pattern, which enhances its solubility and bioavailability compared to non-sulfated flavonoids. This makes it particularly useful in therapeutic applications where enhanced absorption is desired .
Properties
Molecular Formula |
C16H10K2O13S2 |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
dipotassium;[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-3-sulfonatooxychromen-7-yl] sulfate |
InChI |
InChI=1S/C16H12O13S2.2K/c1-26-11-4-7(2-3-9(11)17)15-16(29-31(23,24)25)14(19)13-10(18)5-8(6-12(13)27-15)28-30(20,21)22;;/h2-6,17-18H,1H3,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI Key |
JILXHFDBMPFPLQ-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O.[K+].[K+] |
Origin of Product |
United States |
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